

Application Notes: BAM7 as a Tool for Studying BAX-Mediated Apoptosis

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Compound of Interest

Compound Name: M190S

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Introduction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with BAX and BAK acting as the essential gateway to mitochondrial outer membrane permeabilization (MOMP). Dysregulation of this pathway is a hallmark of many diseases, including cancer, where evasion of apoptosis is a key mechanism of tumor survival and therapeutic resistance. Small molecules that can directly modulate the activity of BAX and BAK are invaluable tools for both basic research and as potential therapeutic agents.

BAM7 (BAX Activator Molecule 7) is a potent and selective small-molecule activator of BAX.[1][2][3] It was identified through in-silico screening and has been shown to directly bind to a specific trigger site on BAX, inducing a conformational change that leads to its oligomerization and subsequent insertion into the mitochondrial membrane.[4][5][6][7] This action mimics the physiological activation of BAX by BH3-only proteins, making BAM7 an excellent tool for studying the downstream events of BAX-mediated apoptosis in a controlled and specific manner. Unlike many conventional chemotherapeutic agents that induce apoptosis through upstream signaling pathways, BAM7's direct action on BAX allows for the specific interrogation of the mitochondrial apoptosis machinery.

Mechanism of Action

BAM7 directly engages a previously uncharacterized BH3-binding groove at the N-terminal face of BAX.[3] This interaction induces a cascade of conformational changes, including the exposure of the N-terminal activation epitope, which is recognized by the conformation-specific antibody 6A7.[4][8] Following this initial activation, BAX translocates from the cytosol to the mitochondria, where it oligomerizes to form pores in the outer mitochondrial membrane. This permeabilization leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol, ultimately activating the caspase cascade and executing programmed cell death.[4][8]

Notably, BAM7 is highly selective for BAX and does not significantly interact with other BCL-2 family members, including the anti-apoptotic proteins or the pro-apoptotic protein BAK.[2][3][5] This selectivity makes it a precise tool for dissecting the specific roles of BAX in apoptosis.

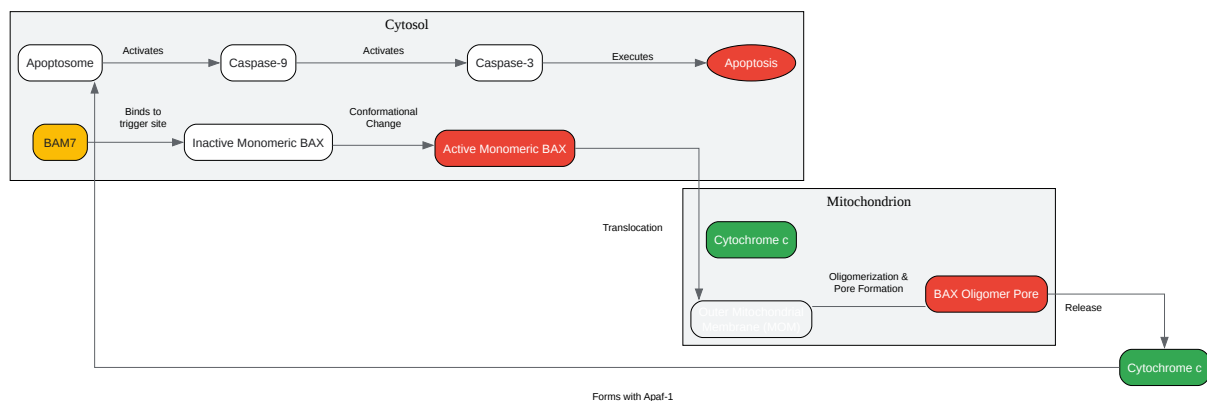
Quantitative Data Summary

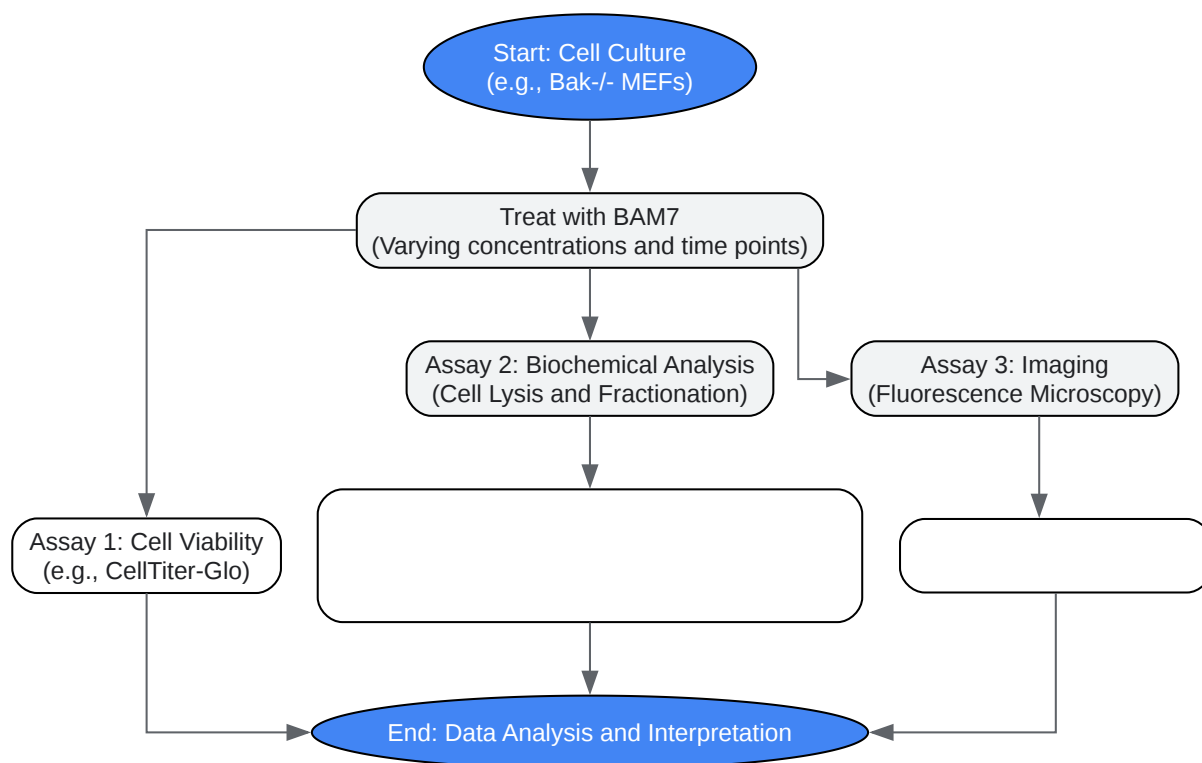
The following table summarizes the key quantitative data for BAM7's activity.

Parameter	Value	Cell Line/System	Reference
IC ₅₀ (BAX Binding)	3.3 µM	Competitive Fluorescence Polarization Assay (FPA)	[1][2][3][4][5][6]
EC ₅₀ (Apoptosis Induction)	3.2 µM	Bcl2-deficient Mouse Embryonic Fibroblasts (MEFs)	[1]
Effective Concentration (In Vitro Oligomerization)	10-40 µM	Recombinant BAX protein	[2][4][9]
Effective Concentration (Cellular BAX Activation)	~15 µM	Bak ^{-/-} MEFs	[2][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of BAX activation by BAM7 and a general experimental workflow for its use.





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